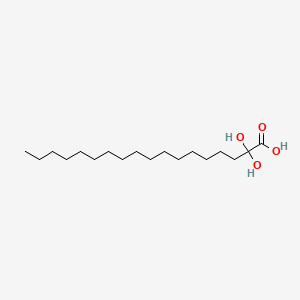

Dihydroxyoctadecanoic acid

Description

Dihydroxyoctadecanoic acid (DiHOME), a C₁₈ fatty acid with two hydroxyl groups, is a metabolite derived from linoleic acid (LA) via the cytochrome P450 (CYP)-soluble epoxide hydrolase (sEH) pathway. Its molecular formula is C₁₈H₃₆O₄, with stereoisomers such as (9S,10R)-dihydroxyoctadecanoic acid and (9S,10S)-dihydroxyoctadecanoic acid . DiHOME is formed when epoxyoctadecanoic acids (EpOMEs), generated by CYP epoxygenases, are hydrolyzed by sEH . This compound is implicated in diverse biological processes, including lipid metabolism, inflammation, and insulin resistance .

Properties

CAS No. |

26248-43-1 |

|---|---|

Molecular Formula |

C18H36O4 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

2,2-dihydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21,22)17(19)20/h21-22H,2-16H2,1H3,(H,19,20) |

InChI Key |

SXNBVULTHKFMNO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)(O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

Dihydroxyoctadecanoic acid serves as a precursor in the synthesis of various polymers and surfactants. Its unique structure allows it to participate in chemical reactions that lead to the formation of complex compounds.

Table 1: Chemical Applications of this compound

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used in the production of biodegradable polymers, enhancing material properties. |

| Surfactants | Functions as an emulsifier in cosmetic and food industries. |

| Lubricants | Acts as a lubricant additive to improve performance and stability. |

Biological Applications

In biological research, this compound is studied for its role in metabolic pathways and potential health benefits. It has been implicated in various physiological processes.

Case Study: Metabolic Pathways

Research indicates that this compound may play a role in regulating lipid metabolism. It has been shown to influence the activity of enzymes involved in fatty acid oxidation and storage, potentially impacting energy homeostasis .

Medical Applications

The therapeutic potential of this compound is being explored in the context of drug delivery systems and anti-inflammatory treatments.

Table 2: Medical Applications of this compound

Industrial Applications

This compound is utilized in various industrial processes due to its functional properties.

Table 3: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Emulsifiers | Used in food processing to stabilize emulsions and improve texture. |

| Stabilizers | Functions as a stabilizer in cosmetic formulations, enhancing shelf life and performance . |

Case Study: Enzymatic Synthesis

Recent studies have highlighted the use of specific hydratases from microorganisms like Lactobacillus acidophilus to produce this compound efficiently. These enzymes exhibit regioselectivity, allowing for high yields of desired hydroxy fatty acids .

Comparison with Similar Compounds

Research Findings and Contradictions

- Therapeutic Paradox : sEH inhibition reduces DiHOME levels, ameliorating bosutinib-induced hypertension but fails to protect against endotoxin-mediated hepatic inflammation .

Q & A

Q. What are the most reliable methods for synthesizing 9,10-dihydroxyoctadecanoic acid (DHOA) in the laboratory?

DHOA is typically synthesized via oxidation of oleic acid. A common method involves reacting oleic acid with potassium permanganate (KMnO₄) in aqueous alkaline conditions, yielding DHOA as a white solid with reported efficiencies ranging from 45% to 84% depending on reaction optimization (e.g., solvent purity, temperature control, and catalyst concentration) . Alternative routes include biocatalytic pathways using microbial enzymes like lipoxygenases or cytochrome P450s, though these methods require precise control of pH and substrate specificity .

Q. How can researchers characterize the purity and structural conformation of DHOA?

Key techniques include:

- FT-IR spectroscopy : Identifies functional groups (e.g., O-H stretching at 3200–3279 cm⁻¹, carboxylic acid C=O at ~1697 cm⁻¹) .

- GC-MS : Confirms molecular weight (316.48 g/mol) and detects byproducts from incomplete oxidation or esterification .

- NMR : Resolves stereochemistry at positions 9 and 10, critical for distinguishing between erythro and threo diastereomers .

Q. What biological roles or natural occurrences of DHOA are documented in plant systems?

DHOA is a component of plant cuticular waxes. In apple cultivars, its accumulation correlates with improved post-harvest storage quality, likely due to its role in reducing water loss and pathogen penetration. Quantification via GC-MS reveals dynamic changes during fruit maturation and storage .

Advanced Research Questions

Q. How should researchers address contradictions in reported synthesis yields of DHOA (e.g., 45% vs. 84%)?

Yield discrepancies arise from reaction conditions (e.g., KMnO₄ stoichiometry, reaction time, and workup procedures). To optimize reproducibility:

Q. What advanced methodologies enable biocatalytic production of DHOA, and how do they compare to chemical synthesis?

Microbial strains like Pseudomonas spp. catalyze regio- and stereoselective hydroxylation of oleic acid. Advantages include:

- Stereochemical control : Pseudomonas sp. PR3 produces (9S,10R)-DHOA with >90% enantiomeric excess .

- Sustainability : Avoids harsh oxidants like KMnO₄. Challenges include low substrate tolerance (<5 mM oleic acid) and scalability limitations .

Q. How can researchers resolve analytical ambiguities when DHOA coexists with structurally similar hydroxy fatty acids in complex matrices?

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% formic acid) to resolve DHOA from isomers like 9,14-dihydroxyoctadecanoic acid .

- High-resolution MS/MS : Differentiate isomers via fragmentation patterns (e.g., m/z 299.2 for DHOA vs. m/z 313.3 for 9,14-isomer) .

Methodological Notes

- Stereochemical analysis : X-ray crystallography or chiral HPLC is essential for confirming DHOA’s erythro configuration, which impacts its physicochemical behavior .

- Data interpretation : When comparing DHOA levels across studies (e.g., in plant cuticles), normalize data to tissue weight or surface area to account for biological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.